2-{2-[(5-Bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl}-4,5-dihydro-1,3-thiazol-4-one 2-{2-[(5-Bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl}-4,5-dihydro-1,3-thiazol-4-one
Brand Name: Vulcanchem
CAS No.: 114554-51-7
VCID: VC0400410
InChI: InChI=1S/C10H8BrN3O2S/c11-7-1-2-8(15)6(3-7)4-12-14-10-13-9(16)5-17-10/h1-4,15H,5H2,(H,13,14,16)
SMILES: C1C(=O)NC(=NN=CC2=C(C=CC(=C2)Br)O)S1
Molecular Formula: C10H8BrN3O2S
Molecular Weight: 314.16g/mol

2-{2-[(5-Bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl}-4,5-dihydro-1,3-thiazol-4-one

CAS No.: 114554-51-7

Cat. No.: VC0400410

Molecular Formula: C10H8BrN3O2S

Molecular Weight: 314.16g/mol

* For research use only. Not for human or veterinary use.

2-{2-[(5-Bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl}-4,5-dihydro-1,3-thiazol-4-one - 114554-51-7

Specification

CAS No. 114554-51-7
Molecular Formula C10H8BrN3O2S
Molecular Weight 314.16g/mol
IUPAC Name 2-[(5-bromo-2-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C10H8BrN3O2S/c11-7-1-2-8(15)6(3-7)4-12-14-10-13-9(16)5-17-10/h1-4,15H,5H2,(H,13,14,16)
Standard InChI Key BUPWPQSTALKSKT-UUILKARUSA-N
SMILES C1C(=O)NC(=NN=CC2=C(C=CC(=C2)Br)O)S1

Introduction

Synthesis and Reaction Conditions

The synthesis of such compounds typically involves condensation reactions between hydrazines and carbonyl compounds. For example, the reaction might involve a hydrazine derivative reacting with a thiazolone precursor in a solvent like ethanol or dimethylformamide (DMF), under controlled temperature and pH conditions.

Potential Biological Activities

Compounds with hydrazone and thiazolone moieties have been studied for their antimicrobial, anticancer, and anti-inflammatory properties. The presence of a brominated phenolic structure could enhance these activities by interacting with biological targets such as enzymes or receptors.

Research Findings and Applications

While specific research findings on 2-{2-[(5-Bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl}-4,5-dihydro-1,3-thiazol-4-one are not available, similar compounds have shown promise in medicinal chemistry. For instance, hydrazone-based compounds have been explored for their potential in drug development due to their ability to interact with biological systems.

Data Tables

Given the lack of specific data on this compound, we can consider a general table for compounds with similar structures:

Compound TypeMolecular FormulaMolecular Weight (g/mol)Potential Biological Activity
Hydrazone DerivativesVariableTypically >300Antimicrobial, Anticancer
Thiazolone DerivativesVariableTypically >200Anti-inflammatory, Antimicrobial

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator